Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is used as a building block in the synthesis of aryl fluorinated compounds . These compounds are of interest in the field of organic chemistry due to the unique properties imparted by the fluorine atom, such as increased stability and altered reactivity.
Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact reaction being carried out. Generally, this compound would be used in a reaction with other organic molecules under suitable conditions (e.g., appropriate temperature, solvent, and catalyst) to form the desired fluorinated compound .
Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions would be the formation of new aryl fluorinated compounds. .
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula and a molecular weight of approximately 170.14 g/mol. It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, which contributes to its unique chemical properties. This compound appears as a solid with a yellow to pale brown color and has a melting point range of 114-118 °C .
The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to the functional groups that allow for various chemical modifications.
Research indicates that 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its antibacterial properties against various bacterial strains, including Streptococcus pneumoniae and Haemophilus influenzae. Additionally, derivatives of this compound have shown antifungal activity and potential applications in treating infections.
Several synthetic pathways have been developed for producing 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde:
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde finds applications in various fields:
Studies on 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde's interactions reveal its potential as a lead compound for developing new antibacterial agents. Its interactions with bacterial enzymes and cell membranes are subjects of ongoing research, aiming to elucidate the mechanisms behind its antimicrobial activity .
Several compounds share structural similarities with 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | 0.90 |
2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | 0.90 |
3-Fluoro-5-methoxybenzoic acid | 176548-72-4 | 0.89 |
5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 0.88 |
2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | 0.88 |
The uniqueness of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde lies in its specific combination of functional groups—fluorine, hydroxy, and methoxy—which contribute to its distinct chemical reactivity and biological activity compared to similar compounds. This combination enhances its potential applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.
Irritant